molecular formula C22H26N6 B5717335 [4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile

[4-(5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile

Cat. No. B5717335
M. Wt: 374.5 g/mol
InChI Key: ZVQZRNSMZIHAAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones Synthesis : Syntheses of pyrazolo[1,5-a]pyrimidines, which are structurally related, involved modifications like introduction and functionalization of a side chain, substitution at specific positions, and replacement of phenyl groups. These modifications significantly impacted the activity of the compounds (Auzzi et al., 1983).
  • Cyanoacetylation Process : Involving N1-Substituted-5-amino-4-cyanopyrazoles, cyanoacetylation with cyanoacetic acid and acetic anhydride was used to synthesize pyrazolo[3,4-d]pyrimidine derivatives, confirming the compound structures through NMR spectroscopy (Salaheldin, 2009).

Molecular Structure Analysis

  • Structural Characterization : The molecular and crystal structures of isothiazolo[5,4-b]pyridine derivatives, which share a similar heterocyclic framework, were determined, emphasizing the importance of molecular packing and intermolecular interactions (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

  • Facile One-pot Synthesis : Demonstrated the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones through a one-pot reaction process, emphasizing the importance of reaction conditions and confirming structures via various spectroscopic methods (Zhang et al., 2010).

Physical Properties Analysis

  • Synthesis and Physical Properties : Studies on compounds like 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines, which are structurally similar to the subject compound, focused on their synthesis and highlighted their physical properties, including reactivity and potential applications (Bayomi et al., 1999).

Chemical Properties Analysis

  • Antimicrobial Evaluation : Research on pyrazolo[1,5-a]pyrimidine derivatives, including their synthesis and evaluation for antibacterial and antifungal activities, sheds light on the chemical properties and potential applications of such compounds (Shaaban, 2008).

Mechanism of Action

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making these derivatives valuable for treatment development .

Mode of Action

It is known that compounds with similar structures interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure with this compound, affect various biochemical pathways . These pathways lead to a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Pharmacokinetics

It is known that similar compounds undergo multistep processes involving both oxidation and conjugation reactions . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .

Result of Action

It is known that similar compounds show various biologically vital properties . These properties include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that similar compounds show different activities under different conditions . For instance, the cytotoxic effect of a similar compound was investigated on rainbow trout alevins, showing that the compound’s activity can be influenced by the specific environment .

properties

IUPAC Name

2-[4-(2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-16(2)19-15-20(27-13-11-26(10-9-23)12-14-27)28-22(24-19)21(17(3)25-28)18-7-5-4-6-8-18/h4-8,15-16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQZRNSMZIHAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

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